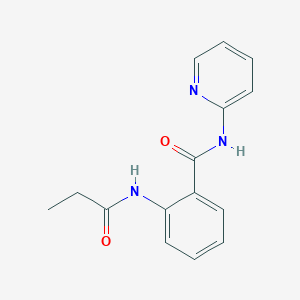

2-Propanamido-N-(pyridin-2-YL)benzamide

Description

Contextualization within Benzamide (B126) and Pyridine (B92270) Chemical Scaffolds in Organic and Medicinal Chemistry

The molecular architecture of 2-Propanamido-N-(pyridin-2-YL)benzamide is built upon two prominent heterocyclic and aromatic scaffolds: benzamide and pyridine. Both of these structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Benzamide Scaffold: Benzamide and its derivatives are integral to the development of a diverse array of pharmaceutical agents. researchgate.net They are known to exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netdrugpatentwatch.com The versatility of the benzamide scaffold allows for a high degree of functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological receptors. drugpatentwatch.com

Pyridine Scaffold: The pyridine ring, a nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. uga.edu Its presence in a molecule can enhance solubility and bioavailability. uga.edu Pyridine derivatives are found in numerous natural products and FDA-approved drugs, where they contribute to a wide range of therapeutic effects. reddit.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological macromolecules. cyberleninka.ru

The combination of these two powerful scaffolds in this compound suggests a high potential for interesting biological activity, making it a compelling target for synthetic and medicinal chemists.

Significance of Amide Bonds and Pyridine Moieties in Chemical Biology and Advanced Materials Science

Beyond their role in medicine, the structural components of this compound hold considerable importance in the broader fields of chemical biology and materials science.

Amide Bonds: The amide bond is of fundamental importance in biochemistry, as it forms the backbone of peptides and proteins. nih.gov Its stability and planar nature, a result of resonance, are critical in defining the three-dimensional structures and, consequently, the functions of proteins. springbiosolution.com In chemical biology, the synthesis and study of molecules containing amide bonds are central to understanding and manipulating biological processes.

Pyridine Moieties: In the realm of advanced materials science, pyridine-containing compounds are utilized for their unique electronic and coordination properties. The nitrogen atom in the pyridine ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. primescholars.com These materials have applications in catalysis, gas storage, and electronics. The electron-withdrawing nature of the pyridine ring also influences the photophysical properties of organic materials, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org

Rationale for Focused Academic Investigation of this compound

While direct research on this compound is still emerging, the rationale for its focused academic investigation can be inferred from the well-established properties of its constituent parts. The primary motivations for studying this compound include:

Synergistic Biological Effects: The combination of the benzamide and pyridine scaffolds, each with a proven track record in medicinal chemistry, presents the possibility of synergistic or novel biological activities. Researchers are interested in exploring whether this unique combination can lead to enhanced potency or selectivity against specific biological targets. springbiosolution.comnih.gov

Novel Physicochemical Properties: The specific substitution pattern of the propanamido group on the benzamide ring, along with the N-linkage to the pyridine ring, is expected to confer distinct physicochemical properties. These properties, such as solubility, lipophilicity, and crystal packing, are critical for both biological activity and material applications and are a key focus of academic inquiry.

Development of New Synthetic Methodologies: The synthesis of novel compounds like this compound can drive the development of new and more efficient synthetic methods. Academic research often focuses on creating elegant and scalable routes to complex molecules. researchgate.net

Overview of Research Paradigms Applied to Novel Chemical Entities in Academic Settings

The investigation of a new chemical entity (NCE) like this compound in an academic setting typically follows a well-defined, multi-stage paradigm. royalsocietypublishing.org This process begins with the initial concept and progresses through synthesis, characterization, and evaluation of its properties.

Design and Synthesis: The process starts with the rational design of the target molecule, often aided by computational modeling to predict its properties and potential biological activity. royalsocietypublishing.org The synthesis is then carried out, often involving multiple steps to assemble the final compound from simpler starting materials. springbiosolution.com

Structural Characterization: Once synthesized, the compound's identity and purity must be rigorously confirmed. This is achieved through a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms in the molecule.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Elemental Analysis: To confirm the empirical formula.

Physicochemical and Biological Evaluation: With the structure confirmed, the compound is then subjected to a series of tests to evaluate its properties. This can include measuring its solubility, stability, and, importantly, its biological activity through in vitro and in vivo assays. royalsocietypublishing.org

Structure-Activity Relationship (SAR) Studies: Based on the initial findings, medicinal chemists will often synthesize a series of related compounds (analogues) to understand how changes in the molecular structure affect its activity. This iterative process of design, synthesis, and testing is crucial for optimizing the properties of a lead compound.

This systematic approach ensures that new chemical entities are thoroughly investigated, providing a solid foundation for any potential future applications.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C15H15N3O2 |

| Molecular Weight | 269.30 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 269.116427 g/mol |

| Topological Polar Surface Area | 72.4 Ų |

| Heavy Atom Count | 20 |

| Formal Charge | 0 |

Note: The data in this table are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

2-(propanoylamino)-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-2-14(19)17-12-8-4-3-7-11(12)15(20)18-13-9-5-6-10-16-13/h3-10H,2H2,1H3,(H,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZCAQRFCLRFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345899 | |

| Record name | 2-(Propanoylamino)-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915915-55-8 | |

| Record name | 2-(Propanoylamino)-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Propanamido N Pyridin 2 Yl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors for the Propanamido-Benzamide-Pyridyl Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and identifying the corresponding chemical reactions in reverse. amazonaws.comscitepress.org For 2-Propanamido-N-(pyridin-2-YL)benzamide, the analysis focuses on disconnecting the two amide bonds, which are the most synthetically accessible linkages in the structure.

The primary disconnection (C-N bond) is made at the benzamide (B126) linkage between the carbonyl group and the pyridine (B92270) ring's nitrogen atom. This simplifies the molecule into two key synthons: a 2-propanamidobenzoyl cation and a 2-aminopyridine (B139424) anion. A second disconnection at the other amide bond, between the benzene (B151609) ring and the propanamido nitrogen, further breaks down the first synthon. This step yields an anthranilic acid derivative synthon and a propanoyl cation.

These idealized ionic fragments, or synthons, correspond to tangible chemical reagents known as synthetic equivalents. The logical precursors for the synthesis of the target molecule are therefore identified as 2-aminopyridine, a derivative of 2-aminobenzoic acid (such as anthranilic acid or its ester), and a propanoylating agent like propanoyl chloride or propionic anhydride.

Table 1: Retrosynthetic Analysis and Key Precursors

| Disconnection | Synthon | Synthetic Equivalent (Precursor) |

|---|---|---|

| Benzamide C-N Bond | 2-Propanamidobenzoyl Cation | 2-Propanamidobenzoic Acid |

| 2-Pyridyl Anion | 2-Aminopyridine | |

| Propanamido C-N Bond | 2-Carboxy-phenylaminyl Cation | 2-Aminobenzoic Acid (Anthranilic Acid) |

| Propanoyl Cation | Propanoyl Chloride or Propionic Acid |

This analysis outlines a convergent synthetic plan: the preparation of a 2-propanamidobenzoic acid intermediate, followed by its coupling with 2-aminopyridine to form the final product.

Optimized Reaction Pathways for the Synthesis of this compound

The forward synthesis, guided by the retrosynthetic analysis, involves two principal amidation steps. The first is the acylation of 2-aminobenzoic acid, and the second is the coupling of the resulting intermediate with 2-aminopyridine. A common synthetic route involves reacting 2-aminopyridine directly with a benzoyl chloride derivative. ontosight.ai The optimization of these steps is critical for achieving high yield and purity.

Amide bond formation is one of the most common transformations in medicinal chemistry, yet it often requires activating agents to proceed efficiently. rsc.org The direct reaction of a carboxylic acid and an amine is typically unfavorable and requires high temperatures, which can be incompatible with complex molecules. ucl.ac.uk Therefore, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

A variety of coupling reagents are available, each with its own mechanism and suitability for different substrates. For the synthesis of N-aryl amides, reagents that minimize side reactions and epimerization (in the case of chiral substrates) are preferred. nih.gov

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Abbreviation | Activating Mechanism | Common Byproducts |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active ester | Hexamethylphosphoramide (HMPA) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms an active ester | Tetramethylurea |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms an O-acylisourea intermediate | N,N'-disubstituted urea |

| Propylphosphonic Anhydride | T3P | Forms a mixed anhydride | Phosphonic acids |

The choice of coupling agent depends on factors such as substrate reactivity, desired reaction conditions, and the cost and toxicity of the reagents and byproducts. ucl.ac.uk For a substrate like 2-aminopyridine, which can be less nucleophilic than aliphatic amines, a highly efficient coupling agent like HATU or T3P may be necessary to achieve high yields.

To improve the sustainability and efficiency of amide synthesis, catalytic methods are increasingly being developed. ucl.ac.uk These approaches avoid the use of stoichiometric activating agents, which generate significant waste. Boron-based catalysts, for example, can facilitate the direct amidation of carboxylic acids and amines by activating the carboxylic acid. acs.orgresearchgate.net

Recent research has also highlighted the use of metal-organic frameworks (MOFs) as highly effective heterogeneous catalysts. A bimetallic MOF, Fe2Ni-BDC, has been successfully used for the synthesis of N-(Pyridin-2-yl)-benzamides from 2-aminopyridine and various precursors. mdpi.com In one study, the reaction between 2-aminopyridine and trans-β-nitrostyrene using the Fe2Ni-BDC catalyst in dichloromethane (B109758) at 80°C yielded the desired N-(pyridin-2-yl)-benzamide in 82% yield. mdpi.comresearchgate.net A key advantage of this catalyst is its recyclability; it can be reused multiple times without a significant loss of activity, demonstrating 77% yield even after six cycles. mdpi.com Other studies have explored Ni-based MOFs for similar oxidative amidation reactions, achieving yields up to 85%. researchgate.net

The choice of solvent is a critical parameter in optimizing amidation reactions. nih.gov Traditionally, dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (DCM) have been widely used due to their ability to dissolve a wide range of substrates and reagents. rsc.org However, due to environmental and safety concerns, there is a strong impetus to replace these with greener alternatives. rsc.org

Studies have evaluated more environmentally benign solvents as potential replacements. For amidation reactions using various coupling agents, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) have been shown to be effective substitutes for DCM and DMF. rsc.org In many cases, these alternative solvents provide comparable or even superior yields. rsc.org The polarity of the solvent can play a crucial role; for instance, in some reactions, nonpolar solvents like dioxane have been found to favor the formation of different products compared to halogenated solvents. nih.gov Optimization of other parameters, such as temperature and reaction time, is also essential. Catalytic reactions may require elevated temperatures to achieve a reasonable reaction rate, while coupling agent-mediated reactions are often run at or below room temperature. nih.govmdpi.com

Table 3: Effect of Solvent on a Model Amidation Reaction

| Solvent | Classification | Typical Yield | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | Good | rsc.org |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Good-Excellent | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether (Green) | Good-Excellent | rsc.org |

| Ethyl Acetate (EtOAc) | Ester (Green) | Good | rsc.org |

| Toluene | Aromatic Hydrocarbon | Moderate-Good | mdpi.com |

| Dioxane | Ether | Variable | nih.gov |

Design and Synthesis of Structurally Related Analogs of this compound

The synthesis of structurally related analogs allows for the systematic exploration of structure-activity relationships. For the this compound scaffold, modifications can be made to any of the three core components.

The pyridine ring is a particularly attractive site for modification. As a six-membered heteroaromatic ring, its electronic properties are significantly influenced by the position and nature of substituents. youtube.com Introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the ring, potentially altering its binding properties in a biological context. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the ring's electron density.

The synthesis of these analogs generally follows the same coupling strategies outlined previously, using appropriately substituted 2-aminopyridine derivatives as starting materials. researchgate.netresearchgate.net For example, studies have shown that the presence of a substituent on the 2-aminopyridine ring can influence the yield of the final benzamide product. researchgate.net A variety of N-pyridin-2-yl benzamide analogs have been synthesized to explore their potential as allosteric activators of glucokinase, demonstrating the modularity of this synthetic approach. nih.gov

Table 4: Examples of Synthesized N-(Pyridin-2-yl)benzamide Analogs

| Pyridine Substituent | Position | Electronic Effect | Synthetic Precursor | Reference |

|---|---|---|---|---|

| None | - | Neutral | 2-Aminopyridine | researchgate.net |

| 5-Methyl | 5 | Electron-Donating | 2-Amino-5-methylpyridine | researchgate.net |

| 5-Nitro | 5 | Electron-Withdrawing | 2-Amino-5-nitropyridine | nih.gov |

| 3,6-Dichloro | 3, 6 | Electron-Withdrawing | 2-Amino-3,6-dichloropyridine | mdpi.com |

These strategic modifications are essential for fine-tuning the physicochemical and electronic properties of the parent molecule, providing a library of compounds for further investigation.

Design and Synthesis of Structurally Related Analogs of this compound

Systematic Alterations of the Benzamide and Propanamide Substructures

The structural framework of this compound offers multiple avenues for systematic modification to explore structure-activity relationships (SAR). These alterations can be broadly categorized into modifications of the benzamide core and the propanamide side chain.

Benzamide Substructure Modifications: The benzamide portion, consisting of a phenyl ring and an amide linkage to a pyridine, is a key area for derivatization. Modifications can be introduced at various positions on the phenyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially influencing its biological activity. A series of N-substituted benzamide derivatives can be synthesized to investigate the impact of these substitutions. nih.gov The synthesis of such derivatives often starts from appropriately substituted isatoic anhydrides. nih.gov

Furthermore, the amino group at the 2-position of the benzamide is critical for the attachment of the propanamide side chain. The derivatization of 2-aminobenzamides is a well-established field, often utilized in the synthesis of a variety of heterocyclic compounds and as labeling agents. frontiersin.orgresearchgate.net

Propanamide Substructure Modifications: The propanamide side chain, while seemingly simple, provides opportunities for significant structural diversification. The length of the alkyl chain can be varied, or it can be replaced with cyclic or aromatic moieties. The methyl group on the propanamide offers a site for further functionalization or replacement with other small alkyl groups.

The following interactive table outlines potential systematic alterations and their hypothetical rationale:

| Modification Site | Proposed Alteration | Rationale for Alteration | Potential Synthetic Approach |

| Benzamide Phenyl Ring | Introduction of -Cl, -F, -OCH3 at positions 4 or 5 | To investigate the influence of electronic effects on activity. | Starting from the corresponding substituted 2-aminobenzoic acids. |

| Benzamide Phenyl Ring | Replacement of phenyl with thiophene (B33073) or furan | To explore the impact of different aromatic systems. | Using heteroaromatic carboxylic acids in the initial acylation step. |

| Propanamide Chain | Varying alkyl chain length (ethanamide, butanamide) | To probe the optimal chain length for potential interactions. | Acylation of 2-amino-N-(pyridin-2-yl)benzamide with different acyl chlorides. |

| Propanamide Chain | Introduction of a phenyl group (benzamide side chain) | To introduce additional aromatic interactions. | Acylation with benzoyl chloride. |

| Propanamide Methyl Group | Replacement with -CF3 or cyclopropyl | To alter steric and electronic properties. | Using the corresponding carboxylic acid for acylation. |

Exploration of Stereochemical Variants and Chiral Synthesis

The parent compound, this compound, is achiral. However, the introduction of stereocenters can be a valuable strategy in medicinal chemistry to explore stereospecific interactions with biological targets.

Introduction of Chirality: A stereocenter can be introduced in the propanamide moiety by replacing the propanoyl group with a chiral acyl group, for instance, (S)- or (R)-2-phenylpropanoic acid. This would result in diastereomeric products whose biological activities could be compared. The asymmetric synthesis of such chiral amides is a topic of significant research, with various racemization-free coupling reagents being developed. nih.gov

Another approach to introduce chirality is through atropisomerism, which can arise from restricted rotation around a single bond. While the parent compound is unlikely to exhibit stable atropisomers, appropriate substitution on the benzamide ring, particularly at the positions ortho to the amide linkage, could potentially introduce a high enough rotational barrier. The study of pH-controlled isomerization in ortho-disubstituted benzamidines highlights the potential for controlling such stereochemical features. beilstein-journals.org

The following table details potential stereochemical variants:

| Chirality Source | Proposed Chiral Moiety | Rationale | Potential Synthetic Method |

| Propanamide Side Chain | (S)-2-chloropropanamide | Introduction of a stereocenter adjacent to the amide. | Acylation with (S)-2-chloropropanoyl chloride. |

| Propanamide Side Chain | (R)-2-methoxypropanamide | Exploration of stereospecific hydrogen bonding. | Acylation with (R)-2-methoxypropanoic acid using a chiral coupling agent. |

| Benzamide Core (Atropisomerism) | Introduction of a bulky substituent at the 6-position | To induce restricted rotation and create atropisomers. | Synthesis starting from a 2-amino-6-substituted benzoic acid. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of increasing importance. For the synthesis of this compound, several green strategies can be envisioned to minimize environmental impact and improve efficiency.

A key reaction in the synthesis is the formation of the amide bonds. Traditional methods often involve the use of stoichiometric amounts of coupling reagents and halogenated solvents. Green alternatives focus on catalytic methods and the use of more environmentally benign solvents.

Catalytic Amidation: The use of catalysts, such as those based on iron(III) sulfate, can promote the rearrangement of intermediates like 2-alkyl-3-aryloxaziridines to form N-alkylbenzamides in water. rsc.org This approach offers an atom-economical route to amide bond formation.

Solvent Selection and Alternative Energy Sources: The replacement of volatile organic compounds (VOCs) with greener solvents like water or ethanol (B145695) is a primary goal. Additionally, the use of alternative energy sources such as microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govmdpi.com

The following table summarizes potential green chemistry approaches for the synthesis:

| Green Chemistry Principle | Proposed Application | Potential Advantage |

| Atom Economy | Catalytic amidation reactions. | Reduces waste by maximizing the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Employing water or ethanol as the reaction medium. | Reduces environmental pollution and health hazards associated with volatile organic compounds. |

| Energy Efficiency | Microwave-assisted or ultrasound-mediated synthesis. | Can lead to faster reactions and lower energy consumption compared to conventional heating. |

| Use of Renewable Feedstocks | Deriving starting materials from bio-based sources. | Reduces reliance on petrochemicals and promotes sustainability. |

| Catalysis | Use of reusable heterogeneous catalysts. | Simplifies product purification and reduces catalyst waste. |

Advanced Spectroscopic and Structural Elucidation of 2 Propanamido N Pyridin 2 Yl Benzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of the complex structure of 2-Propanamido-N-(pyridin-2-YL)benzamide.

One-dimensional NMR spectra provide the initial, fundamental overview of the molecular structure.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the protons on the benzoyl ring, the pyridine (B92270) ring, and the propanamido group. The aromatic region (typically 7.0-9.0 ppm) would show complex multiplets corresponding to the protons of the disubstituted benzene (B151609) ring and the pyridine ring. The aliphatic region would feature signals for the methyl (CH₃) and methine (CH) protons of the propanamido group. The two amide N-H protons would likely appear as broad singlets at a downfield chemical shift.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon environments. The spectrum for this compound would show distinct signals for the two carbonyl carbons of the amide groups, the aromatic carbons of the two rings, and the aliphatic carbons of the propanamido substituent. The chemical shifts provide insight into the electronic environment of each carbon atom.

While ¹⁵N NMR is a powerful tool for studying nitrogen-containing compounds, its application can be limited by the low natural abundance and lower sensitivity of the ¹⁵N nucleus, and such data is not commonly reported for this class of molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on the analysis of the parent compound N-(pyridin-2-yl)benzamide and propanamide fragments. Actual experimental values may vary.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the propanamido group by showing a cross-peak between the CH and CH₃ protons. It would also help trace the connectivity of adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹H-¹³C). This experiment is essential for definitively assigning the ¹³C signals by linking them to the already assigned ¹H signals. For instance, the proton signal at ~1.2 ppm would correlate with the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the benzamide (B126) N-H proton to the carbonyl carbon and carbons of both the benzoyl and pyridine rings. Similarly, the propanamido N-H proton would show a correlation to the C2 carbon of the benzoyl ring, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining stereochemistry and conformation. For this compound, NOESY could show correlations between the propanamido group's protons and the adjacent H6 proton on the benzoyl ring, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound.

ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. For this compound (C₁₅H₁₅N₃O₂), the expected exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the two amide bonds, leading to characteristic neutral losses and fragment ions corresponding to the individual structural units. For example, a major fragmentation could be the loss of N-phenylpropanamide.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of synthesized compounds and to identify any byproducts or residual starting materials. The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As each component elutes from the column, it is ionized and analyzed by the mass spectrometer, providing a mass spectrum that can be used for identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. Key features would include two distinct C=O stretching bands for the two amide groups (typically in the 1650-1690 cm⁻¹ region), N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic group (below 3000 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic rings.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic rings and the carbonyl groups, providing additional structural confirmation.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Table of Compounds Mentioned

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Conformation

While specific single-crystal X-ray diffraction data for this compound is not prominently available in surveyed literature, a comprehensive analysis can be derived from its close structural analogue, 2-amino-N-(pyridin-2-yl)benzamide. The crystal structure of this parent amine provides a robust model for understanding the likely solid-state conformation and intermolecular interactions of the title compound.

The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide reveals a monoclinic system with the space group P2₁/c. The molecule's conformation is characterized by a nearly coplanar arrangement of the aromatic rings. This planarity is stabilized by a strong intramolecular N—H⋯O hydrogen bond between the amide hydrogen and the oxygen atom of the carbonyl group.

In the crystal lattice, molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming extensive sheets. The introduction of a propanamido group at the 2-position of the benzamide ring in place of the amino group is expected to significantly influence this architecture. The propanamido group would introduce additional steric bulk, potentially increasing the dihedral angle between the phenyl and pyridine rings. Furthermore, it provides an additional N-H donor and C=O acceptor site, which could lead to more complex three-dimensional hydrogen-bonding networks, altering the crystal packing observed in its parent amine analogue.

Table 1: Crystallographic Data for the Analogue Compound 2-amino-N-(pyridin-2-yl)benzamide This interactive table summarizes the crystallographic data obtained for a close structural analogue.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.323(4) |

| b (Å) | 20.354(16) |

| c (Å) | 9.771(8) |

| β (°) | 102.16(3) |

| Volume (ų) | 1033.4(14) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The electronic absorption spectrum of this compound is governed by the electronic transitions within its principal chromophores: the substituted benzene ring and the pyridine ring, which together form a conjugated system. The spectrum is expected to display characteristic absorption bands in the UV region arising from π → π* and n → π* transitions.

The benzamide chromophore typically exhibits strong absorption bands corresponding to π → π* transitions of the benzene ring and the carbonyl group. The pyridine ring also shows strong π → π* transitions. Additionally, the presence of nitrogen and oxygen atoms with non-bonding electrons (lone pairs) allows for weaker n → π* transitions, which typically appear at longer wavelengths (lower energy) than the π → π* transitions.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these transitions are sensitive to the molecular environment and substitution pattern. The presence of the electron-donating propanamido group on the benzoyl ring is likely to cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted benzamide, as it extends the conjugation and raises the energy of the highest occupied molecular orbital (HOMO). Similarly, the nature of the solvent can influence the position of the absorption bands; polar solvents can stabilize the ground and excited states differently, often leading to shifts in the λmax of both π → π* and n → π* transitions.

Table 2: Expected Electronic Transitions for this compound This interactive table outlines the probable electronic transitions based on the constituent chromophores.

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Benzene Ring, Pyridine Ring, C=O | 200-280 nm | High |

| n → π* | C=O group, Pyridine N-atom | > 270 nm | Low |

Computational and Theoretical Investigations of 2 Propanamido N Pyridin 2 Yl Benzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These computational methods solve the Schrödinger equation for a given molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energetic properties of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy.

A typical DFT study on 2-Propanamido-N-(pyridin-2-YL)benzamide would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform geometry optimization. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The output would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, energetic properties such as the total energy, enthalpy, and Gibbs free energy of the optimized structure would be calculated, offering insights into the molecule's thermodynamic stability.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties.

For a molecule like this compound, ab initio calculations would be employed to obtain precise values for properties like ionization potential, electron affinity, and electronic spectra. While computationally more demanding than DFT, these methods are valuable for benchmarking and for cases where high accuracy is paramount.

Analysis of Electronic Descriptors and Reactivity

Electronic descriptors derived from quantum chemical calculations help in understanding and predicting the chemical reactivity and interaction behavior of a molecule.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic).

An analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the compound is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MESP is plotted onto the electron density surface, using a color scale to represent different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., around lone pairs on oxygen or nitrogen atoms). Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas are neutral. An MESP map of this compound would reveal the electron-rich and electron-poor regions, highlighting potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It transforms the calculated molecular orbitals into a representation that aligns closely with the intuitive Lewis structure concept.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Lack of Available Research for this compound

Following a comprehensive search of scientific literature and chemical databases, no published research specifically investigating the computational and theoretical properties of the chemical compound This compound could be identified.

The requested article was to be structured around detailed computational analyses, including:

Molecular Dynamics (MD) Simulations: To evaluate conformational flexibility and the effects of different solvent environments.

In Silico Prediction of Molecular Recognition: Including ligand-protein docking studies, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) modeling.

The absence of any specific studies on "this compound" means that no data is available to populate the required sections of the article. While research exists for structurally related compounds, such as N-pyridin-2-yl benzamide (B126) analogues, the strict instructions to focus solely on the specified compound prevent the inclusion of this related, but distinct, information.

Therefore, it is not possible to generate the requested scientific article as there is no existing research basis for its content.

Mechanistic Biological Investigations of 2 Propanamido N Pyridin 2 Yl Benzamide in Vitro and Pre Clinical Focus

Elucidation of Molecular Target Interactions and Modulation Mechanisms

Investigations into the molecular targets of 2-Propanamido-N-(pyridin-2-YL)benzamide and its analogues have revealed interactions with key enzymes and receptors involved in metabolic and neurologic pathways.

Research has identified the N-pyridin-2-yl benzamide (B126) scaffold as a potent allosteric activator of glucokinase (GK). nih.govresearchgate.net Glucokinase is a crucial enzyme that functions as a glucose sensor in pancreatic β-cells and liver hepatocytes, playing a pivotal role in glucose homeostasis. researchgate.net Allosteric activation of GK is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov

While specific data for this compound is not detailed in the reviewed literature, a study on a series of novel N-pyridin-2-yl benzamide analogues demonstrated significant GK activation in vitro. nih.gov Several synthesized molecules from this class exhibited excellent activity, achieving approximately a two-fold activation of the glucokinase enzyme in biochemical assays. nih.govresearchgate.net This suggests that the N-pyridin-2-yl benzamide core is key to this activity, and compounds like this compound are likely to exhibit similar properties.

| Compound ID | Substitution Pattern | GK Fold Activation | Reference |

|---|---|---|---|

| 5b | 3-nitro-N-(5-bromopyridin-2-yl)benzamide | ~2.0 | nih.gov |

| 5c | 3-nitro-N-(5-chloropyridin-2-yl)benzamide | ~2.0 | nih.gov |

| 5e | 3-amino-N-(5-chloropyridin-2-yl)benzamide | ~2.0 | nih.gov |

| 5g | 3-amino-N-(5-iodopyridin-2-yl)benzamide | ~2.0 | nih.gov |

| 6d | 3-acetamido-N-(5-chloropyridin-2-yl)benzamide | ~2.0 | nih.gov |

This table is interactive. Click on the headers to sort the data.

No significant research findings were identified in the reviewed literature regarding the interaction of this compound or its close analogues with papain-like cysteine proteases.

The benzamide chemical scaffold is present in molecules known to interact with central nervous system receptors. Although a specific receptor binding profile for this compound has not been published, related benzamide derivatives have been characterized as allosteric modulators of key glutamate (B1630785) receptors.

Metabotropic Glutamate Receptor 5 (mGluR5): Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5. mdpi.comnih.gov This receptor is a G-protein coupled receptor (GPCR) that plays a role in synaptic plasticity and is a target for various CNS disorders. mdpi.comacs.org Computational and mutagenesis studies have shown that these benzamide compounds bind to a common allosteric site within the seven-transmembrane domain of the receptor. nih.gov

AMPA Receptors: Certain benzamide-type compounds, known as Ampakines, function as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov These ligand-gated ion channels mediate the majority of fast excitatory neurotransmission in the brain. nih.gov Benzamide PAMs are thought to bind at an allosteric site at the interface between subunits of the ligand-binding domain, stabilizing the receptor's open form or reducing its desensitization. nih.govnih.gov Studies comparing different benzamide modulators suggest they may have distinct modes of action, with some preferentially accelerating channel opening while others slow channel closing. nih.gov

Further cell-free binding assays are required to determine if this compound exhibits affinity for these or other receptors.

As of this review, no publicly available co-crystallography or cryo-electron microscopy (Cryo-EM) structures of this compound bound to a molecular target have been deposited in major protein data banks. While the crystal structure of a related compound, 2-amino-N-(pyridin-2-yl)benzamide, has been resolved, this was not in complex with a biological target. researchgate.net

However, in the absence of experimental structural data, in silico molecular docking studies have been performed for N-pyridin-2-yl benzamide analogues to elucidate their binding mechanism. researchgate.net These computational models predict that the analogues bind to the allosteric activation site of the glucokinase protein, providing a theoretical framework for their mechanism of action. researchgate.netresearchgate.net

Cellular Pathway Analysis and Biochemical Effects in Model Systems

In vitro studies using various cell lines have provided insights into the effects of N-substituted benzamides on fundamental cellular processes, including cell survival and proliferation.

N-substituted benzamides have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govnih.gov The mechanism of apoptosis induction proceeds via the intrinsic, or mitochondrial, pathway. nih.gov

Key findings include:

Cytochrome c Release: Treatment of human promyelocytic cancer cells (HL-60) with N-substituted benzamides induces the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

Caspase-9 Activation: The release of cytochrome c leads to the subsequent activation of caspase-9, an initiator caspase in the mitochondrial apoptosis pathway. nih.govnih.gov The activity of downstream effector caspases follows, leading to programmed cell death. The induction of apoptosis can be inhibited by broad-spectrum or caspase-9-specific inhibitors. nih.gov

G2/M Cell Cycle Arrest: Prior to the onset of apoptosis, these compounds induce a distinct block in the G2/M phase of the cell cycle. nih.govnih.govresearchgate.net This cell cycle arrest is a separate event that occurs upstream of apoptosis, as it is not prevented by caspase inhibitors or the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

p53-Independence: Both the induction of apoptosis and the G2/M cell cycle arrest occur in p53-deficient cell lines, indicating that these mechanisms are independent of the p53 tumor suppressor pathway. nih.govresearchgate.net

| Cellular Process | Observed Effect | Key Molecular Events | Reference |

|---|---|---|---|

| Apoptosis | Induction | Cytochrome c release, Caspase-9 activation | nih.govnih.gov |

| Cell Cycle | Arrest at G2/M phase | Occurs prior to apoptosis; p53-independent | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Specific experimental data regarding the cellular uptake, subcellular distribution, and metabolite profile of this compound in in vitro systems are not available in the reviewed scientific literature. Such studies, which typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) and high-content imaging, are essential for understanding the pharmacokinetics and bioavailability of a compound at the cellular level. This information is critical for correlating the observed biological activities with the intracellular concentration of the parent compound and any active metabolites.

Gene Expression and Proteomic Analysis in Relevant Cellular Models

To date, specific studies detailing the global effects of this compound on gene expression or the proteome of cellular models have not been extensively reported in peer-reviewed literature. Such analyses are crucial for elucidating the compound's mechanism of action, identifying its molecular targets, and understanding its off-target effects.

Typically, gene expression studies would involve treating a relevant cell line (e.g., a cancer cell line or a primary cell model of a disease) with the compound and then performing techniques like microarray or RNA-sequencing (RNA-Seq) to measure changes in the transcriptome. This can reveal which cellular pathways are perturbed by the compound.

Proteomic analysis, on the other hand, provides a snapshot of the protein landscape within a cell upon treatment. A common technique is quantitative mass spectrometry, which can identify and quantify thousands of proteins. Chemical proteomics, a powerful sub-discipline, often utilizes an immobilized version of the compound of interest as an "affinity probe" to capture its direct binding partners from a complex cell lysate. For instance, in studies of other heterocyclic compounds like pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors, this method has been successfully used to identify over 30 human protein kinases affected by that class of compounds. nih.gov This approach allows for the direct identification of molecular targets and provides insights into the compound's mode of action. nih.gov

While these methodologies are standard in chemical biology and drug discovery, their specific application to this compound is yet to be documented.

Structure-Activity Relationship (SAR) Studies for Specific Molecular and Cellular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the N-(pyridin-2-YL)benzamide scaffold, which is the core of the compound of interest, several studies on analogues provide valuable insights into its SAR.

Studies on N-pyridin-2-yl benzamide analogues have identified them as potential allosteric activators of glucokinase, a key enzyme in glucose metabolism. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzamide and pyridine (B92270) rings.

For a series of N-pyridin-2-yl benzamide analogues evaluated as glucokinase activators, the following SAR trends were observed:

| Compound ID | Benzamide Substitution | Pyridine Substitution | Fold Activation of Glucokinase |

| 5b | 3-nitro | Unsubstituted | ~2 |

| 5c | 3-amino | Unsubstituted | ~2 |

| 5e | 3-methoxy | Unsubstituted | ~2 |

| 5g | 3-chloro | Unsubstituted | ~2 |

| 6d | 3-nitro | 5-chloro | ~2 |

This table is generated based on data for N-pyridin-2-yl benzamide analogues.

In a different class of related compounds, 2-aryl-2-(pyridin-2-yl)acetamides, which were investigated as anticonvulsants, SAR trends indicated that the highest activity was found in derivatives with an unsubstituted phenyl ring or those with substituents at the ortho- and meta-positions of the phenyl ring.

These findings underscore the importance of the electronic and steric properties of the substituents in modulating the biological activity of the N-(pyridin-2-YL)benzamide scaffold.

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the N-(pyridin-2-YL)benzamide class of compounds, in silico docking studies have helped to identify key pharmacophoric elements for their interaction with the allosteric site of the glucokinase enzyme.

The critical pharmacophoric features for this class of compounds as glucokinase activators include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring is often involved in hydrogen bonding with the receptor.

A hydrogen bond donor: The amide N-H group can act as a hydrogen bond donor.

Aromatic rings: Both the phenyl ring of the benzamide moiety and the pyridine ring are involved in hydrophobic and pi-stacking interactions within the binding pocket.

The relative spatial arrangement of these features is crucial for potent activity. For instance, the superimposition of docked poses of active N-pyridin-2-yl benzamide analogues in the glucokinase allosteric site reveals a conserved binding mode where these key interactions are maintained.

Application as a Chemical Biology Research Probe

Chemical biology research probes are small molecules used to study and manipulate biological systems. An ideal probe is potent, selective, and has a known mechanism of action.

There is no information in the scientific literature to suggest that this compound has been developed into a labeled probe. The development of such a probe would typically involve synthesizing a derivative of the compound that incorporates a reporter tag, such as a fluorescent dye (e.g., fluorescein (B123965) or rhodamine), a photoaffinity label, or a biotin (B1667282) tag for affinity purification.

The synthesis of biotinylated probes, for example, allows for the capture of target proteins from cell lysates. These protein-probe complexes can then be isolated using streptavidin-coated beads and identified by mass spectrometry. This is a powerful method for target identification and validation. While the synthesis of various biotin linkers and their attachment to small molecules is a well-established methodology, its application to this compound has not been reported.

As there is no evidence of this compound being used as a chemical probe, its application in mechanistic studies to deconstruct biological processes is also not documented. The use of such a probe would enable researchers to investigate the temporal and spatial dynamics of its target(s) within a cell, and to dissect the role of these targets in specific biological pathways.

Future Directions and Advanced Research Perspectives for 2 Propanamido N Pyridin 2 Yl Benzamide

Development of Novel Synthetic Methodologies: Flow Chemistry, Photoredox Catalysis, Biocatalysis

Future synthetic strategies for 2-Propanamido-N-(pyridin-2-YL)benzamide and its derivatives will prioritize sustainability, efficiency, and milder reaction conditions.

Flow Chemistry : The transition from batch to continuous flow synthesis presents a significant opportunity for the production of benzamide (B126) derivatives. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for straightforward scalability without extensive redevelopment. durham.ac.uk This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents. researchgate.net The application of flow reactors could enable higher yields and purity for the target compound, minimizing waste and production time.

Photoredox Catalysis : Visible-light photoredox catalysis is an emerging green chemistry tool for forming C-N bonds under exceptionally mild conditions. rsc.org This approach, often paired with nickel catalysis, can facilitate the N-arylation of amides at ambient temperatures, avoiding the need for harsh bases or high heat. escholarship.orgnih.gov This method is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules built on the this compound scaffold. escholarship.orgoup.com The use of photoredox catalysis could provide novel, energy-efficient pathways to the target compound and its analogues.

Biocatalysis : The use of enzymes for amide bond formation offers unparalleled selectivity and sustainability. rsc.org Future research will likely explore enzymes such as lipases, N-acyltransferases, and engineered ATP-dependent amide bond synthetases (ABS) to catalyze the synthesis. researchgate.netmanchester.ac.uk Biocatalytic methods operate in aqueous media under mild conditions, reducing the reliance on organic solvents and minimizing waste. rsc.org This approach could be particularly valuable for creating chiral derivatives of the compound with high enantiomeric purity.

| Methodology | Key Advantages | Potential Application | Relevant Catalyst/System |

|---|---|---|---|

| Flow Chemistry | Scalability, safety, process control, reproducibility durham.ac.uk | Industrial-scale production of the compound | Packed-bed reactors, microreactors researchgate.net |

| Photoredox Catalysis | Mild conditions, high functional group tolerance, energy efficiency escholarship.orgnih.gov | Synthesis of complex and functionalized analogues | Nickel/Iridium or organic photocatalysts escholarship.org |

| Biocatalysis | High selectivity, green solvent (water), minimal byproducts rsc.orgresearchgate.net | Chiral synthesis and sustainable production | Lipases, Amide Bond Synthetases (ABS) manchester.ac.ukrsc.org |

Advanced Analytical Techniques for Real-Time Reaction Monitoring and In-Situ Characterization

To optimize novel synthetic methods, advanced analytical techniques that allow for real-time monitoring are essential. Future research will move beyond traditional offline analysis (e.g., HPLC, GC-MS) towards in-situ characterization.

Techniques such as Process Analytical Technology (PAT), including in-line Near-Infrared (NIR) and Raman spectroscopy, will be crucial. NIR spectroscopy, for instance, has been shown to quantitatively monitor the increase in amide bonds during peptide synthesis, a principle directly applicable to the formation of this compound. acs.org Furthermore, kinetic analysis using in-situ ¹H NMR spectroscopy can provide quantitative data on reaction rates and mechanism. nih.gov At a more fundamental level, techniques like single-entity electrochemistry combined with surface-enhanced Raman spectroscopy (EC-SERS) could be used to observe the amide bond formation event at the single-molecule level, offering unprecedented mechanistic insights. nsf.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design of new molecules based on the this compound scaffold.

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms (e.g., Support Vector Machines, Random Forests) can predict the biological activity of novel derivatives. nih.govneuraldesigner.com These models can identify key structural features that correlate with desired activities, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net

Generative Models : AI-driven generative models can design entirely new molecules with optimized properties. Given that related benzamide structures are known kinase activators, AI frameworks can be trained on large kinase inhibitor datasets to propose novel derivatives of this compound with high predicted affinity and selectivity for specific kinase targets. springernature.comrsc.orgnih.gov These computational tools can significantly accelerate the drug discovery cycle by prioritizing the most promising candidates for synthesis. nih.gov

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predicting biological activity of new analogues nih.gov | Faster identification of lead compounds with improved potency |

| Deep Learning / Neural Networks | De novo design of molecules with desired properties schrodinger.com | Novel chemical entities with optimized activity and safety profiles |

| Kinase-Targeted AI Models | Repurposing or designing specific kinase inhibitors springernature.comnewswise.com | Derivatives with high selectivity for therapeutic targets like glucokinase |

Systems-Level Biological Investigations to Uncover Broader Mechanistic Networks

While initial studies may focus on a primary molecular target, the future of biological investigation lies in understanding the compound's system-wide effects. Since N-pyridin-2-yl benzamide analogues are known glucokinase (GK) activators, a key future direction is to explore the broader metabolic and signaling networks affected by modulating GK activity. patsnap.commdpi.com

Glucokinase acts as a glucose sensor in pancreatic β-cells and a rate-controlling enzyme in the liver. diabetesjournals.orgscienceopen.com Systems biology approaches, including transcriptomics, proteomics, and metabolomics, can be used to map the downstream consequences of the compound's interaction with GK in both pancreatic and hepatic cells. This will help to uncover potential off-target effects or identify synergistic pathways that could be therapeutically exploited. nih.gov Additionally, given that many benzamide drugs interact with dopamine (B1211576) receptors, investigating the compound's neurological impact could reveal unexpected polypharmacology. nih.govcapes.gov.br

Exploration of Compound Interactions with Biomacromolecules Beyond Primary Targets (e.g., Lipids, Nucleic Acids)

A comprehensive understanding of a compound's mechanism requires looking beyond its primary protein target. Future research should investigate the potential interactions of this compound with other critical biomacromolecules.

Nucleic Acids : Some benzamide derivatives have been shown to bind to DNA. nih.gov Investigating whether the target compound can intercalate or bind to specific DNA or RNA structures is a critical area for future study. Such interactions could have significant implications for its mechanism of action and potential cytotoxicity.

Lipids : The interaction of the compound with cell membranes and lipid bilayers is another unexplored frontier. These interactions can affect the compound's bioavailability, cellular uptake, and distribution. Understanding its lipid interactions is crucial for predicting its pharmacokinetic profile and identifying potential off-target effects related to membrane disruption or modulation of lipid signaling pathways.

Development of Advanced Materials Incorporating the this compound Scaffold

The structural features of the benzamide scaffold lend themselves to incorporation into advanced materials for various applications.

Future research could focus on synthesizing functional polymers, such as poly(p-benzamide)s, where the this compound unit is either part of the polymer backbone or a pendant group. researchgate.netacs.org Such materials could be designed for controlled drug release, where the active compound is slowly liberated via hydrolysis of a covalent bond. researchgate.net Another promising avenue is the integration of the compound into Metal-Organic Frameworks (MOFs). MOFs featuring the benzamide moiety could be used as highly specific catalysts or as porous carriers for targeted delivery applications. mdpi.comresearchgate.net These advanced materials could harness the biological activity of the compound in novel therapeutic or diagnostic systems.

Q & A

Q. What are the validated synthetic routes for 2-Propanamido-N-(pyridin-2-yl)benzamide, and how can purity be ensured?

The compound is typically synthesized via condensation reactions. A common method involves reacting ortho-substituted benzoyl chloride derivatives with pyridinyl amines under reflux conditions in polar solvents like acetone or ethanol. For example, ortho-benzoyl chloride can be treated with 2-aminopyridine derivatives in the presence of thiocyanate salts (e.g., potassium thiocyanate) to form the benzamide backbone . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and spectroscopic techniques (e.g., IR spectroscopy to confirm amide C=O stretches at ~1650 cm⁻¹ and pyridyl N-H bends at ~3300 cm⁻¹) .

Q. How should researchers characterize the molecular structure of this compound?

Structural confirmation requires a combination of NMR (¹H/¹³C), FTIR , and elemental analysis . For crystallographic validation, single-crystal X-ray diffraction (XRD) is recommended, as demonstrated in studies of analogous difluoro-N-(pyridyl)benzamides, which resolved bond angles and torsional strain in the pyridinamide moiety .

Q. What are the standard protocols for assessing its stability under experimental conditions?

Stability studies should include accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Use UV-Vis spectroscopy to monitor absorbance shifts in the pyridinyl aromatic system (λmax ~270 nm) and TLC to detect degradation byproducts .

Intermediate Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves statistical design of experiments (DoE) . For instance, a central composite design can evaluate variables like solvent polarity (e.g., DMF vs. acetone), molar ratios (1:1 to 1:1.5), and reflux duration (2–6 hours). Replicates (n=6) and ANOVA with post-hoc tests (e.g., Duncan’s test) are critical to identify significant factors (p<0.05) .

Q. What analytical methods are suitable for detecting interactions between this compound and biological macromolecules?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KD values). For preliminary screening, molecular docking using software like AutoDock Vina can predict interactions with targets (e.g., kinases or GPCRs) based on the compound’s SMILES string (e.g., C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=CC=C2)N+[O-]) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions often arise from cell-line-specific variability or assay conditions. To address this:

Q. What strategies are recommended for studying the compound’s pharmacokinetics in vivo?

Use radiolabeled analogs (e.g., ¹⁴C-tagged at the propanamido group) to track absorption/distribution. LC-MS/MS quantifies plasma/tissue concentrations, while compartmental modeling (e.g., NONMEM) estimates parameters like t₁/₂ and Vd .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Link its mechanism to established pharmacological hypotheses , such as kinase inhibition or allosteric modulation. For example, its pyridinyl moiety may mimic ATP-binding motifs in kinases, supported by docking scores (ΔG < −7 kcal/mol) and mutagenesis studies (e.g., Kd shifts in catalytic lysine mutants) .

Methodological Considerations

Q. What statistical approaches are critical for validating structure-activity relationships (SAR)?

Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Partial least squares (PLS) regression handles collinear variables (e.g., logP, molar refractivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.